2-(4-Methoxyphenyl)-1-methylpiperidine
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Overview
Description
2-(4-Methoxyphenyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-methylpiperidine: shares structural similarities with other piperidine derivatives such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol.
Uniqueness
Its specific interactions with molecular targets and pathways make it a valuable compound for research and development .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methylpiperidine |
InChI |
InChI=1S/C13H19NO/c1-14-10-4-3-5-13(14)11-6-8-12(15-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
KSVIBVRZHTZGFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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